Chemical Class Differentiation: NPS-2143 vs. Quinazolinone Calcilytics (ATF936/AXT914) for Mutant CaSR Rescue
In head-to-head studies, the quinazolinone calcilytics ATF936 and AXT914 are quantitatively superior to the amino-alcohol NPS-2143 in mitigating excessive signaling from specific activating CaSR mutants. For multiple Bartter syndrome type 5 and autosomal dominant hypocalcemia (ADH) mutants, NPS-2143 was observed to be 'only partially effective,' whereas ATF936 and AXT914 'significantly mitigated' the excessive cytosolic calcium signaling in all mutants studied [1]. This indicates that NPS-2143 may be an inappropriate tool for research involving these specific gain-of-function mutations.
| Evidence Dimension | Mitigation of excessive cytosolic calcium signaling from activating CaSR mutants |
|---|---|
| Target Compound Data | Partial effectiveness |
| Comparator Or Baseline | ATF936 and AXT914: Significant mitigation of excessive signaling in all mutants studied |
| Quantified Difference | NPS-2143 is less effective; the quinazolinone compounds show a superior, statistically significant effect. |
| Conditions | HEK 293T cells expressing BS type 5 and ADH CaSR mutants, stimulated with 3 mM extracellular calcium ([Ca2+]o). |
Why This Matters
This differential mutant rescue profile makes NPS-2143 unsuitable for studies targeting ADH or Bartter syndrome type 5 mutants, guiding researchers to select appropriate tool compounds.
- [1] Letz S, Rus R, Haag C, Dörr HG, Schnabel D, Möhlig M, Schulze E, Frank-Raue K, Raue F, Mayr B, Schöfl C. Amino alcohol- (NPS-2143) and quinazolinone-derived calcilytics (ATF936 and AXT914) differentially mitigate excessive signalling of calcium-sensing receptor mutants causing Bartter syndrome Type 5 and autosomal dominant hypocalcemia. PLoS One. 2014 Dec 15;9(12):e115178. View Source
